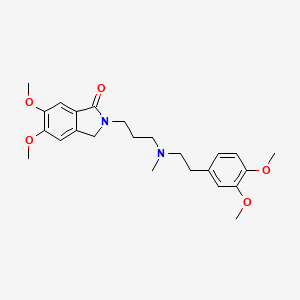

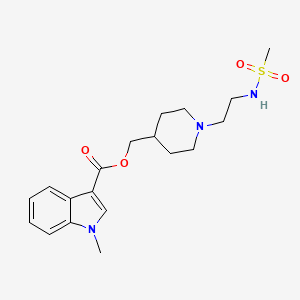

1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester

Overview

Description

The compound is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . The title indole derivative was synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol .Molecular Structure Analysis

The molecule is planar as it is situated on a mirror plane present in the space group Pbcm . In the crystal, molecules form three kinds of intermolecular C—H…O hydrogen bonds, resulting in a sheet structure in the ab plane .Chemical Reactions Analysis

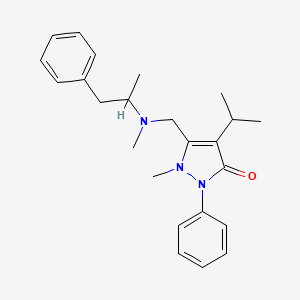

Indoles, both natural and synthetic, show various biologically vital properties . The total synthesis of certain compounds was commenced from a specific starting material, and after several synthetic steps, gave a specific product .Scientific Research Applications

Synthesis and Antiviral Activity

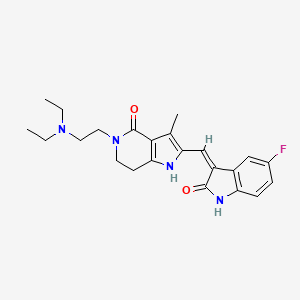

1H-Indole-3-carboxylic acid derivatives have been synthesized and studied for their antiviral activities. Notably, certain derivatives showed significant activity against viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) in vitro. For example, some hydrochlorides of ethyl esters of 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridine-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acids demonstrated effective suppression of influenza A/Aichi/2/69 (H3N2) virus replication in cell cultures and high in vivo efficacy in a model of influenza pneumonia in mice (Ivashchenko et al., 2014).

Isolation from Natural Sources

Compounds similar to 1H-Indole-3-carboxylic acid derivatives have been isolated from natural sources such as the basidiomycete Aporpium caryae. These compounds were identified through spectroscopic methods and screened for antifungal metabolites (Levy et al., 2000).

Novel Synthetic Methods

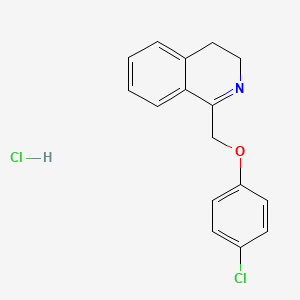

New synthetic methods for related compounds, such as 1-phenyl-1H-indole-2-carboxylic Acids, have been developed. These methods involve the use of reactions like Ullmann and Dieckmann reactions for preparing derivatives with varying substituents (Unangst et al., 1987).

Role in Pharmacology

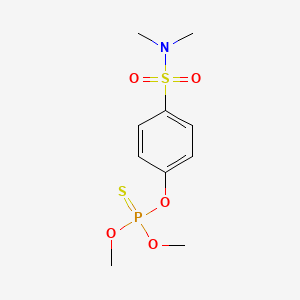

Derivatives of 1H-Indole-3-carboxylic acid have been investigated for their pharmacological properties. For instance, certain derivatives showed potential as antibacterial agents, and some have been evaluated for their antidiabetic activity in experimental models (Choudhary et al., 2011).

Mechanism of Action

Target of Action

GR 113808, also known as ZT350OYT3I, GR113808, 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester, or GR-113808, is a potent and highly selective antagonist of the serotonin 5-HT4 receptor . The 5-HT4 receptor is a part of the serotonin receptor family that binds serotonin, a neurotransmitter that regulates various functions such as mood, appetite, and sleep .

Mode of Action

As a 5-HT4 receptor antagonist, GR 113808 binds to the 5-HT4 receptors, thereby inhibiting the action of serotonin on these receptors . This results in a decrease in the activity of the serotonin-mediated signaling pathways .

Biochemical Pathways

The inhibition of the 5-HT4 receptors by GR 113808 affects various serotonin-mediated signaling pathways. For instance, it has been used to research the roles of 5-HT4 receptors in various processes, such as blocking the nootropic effects of 5-HT4 agonists .

Result of Action

The antagonistic action of GR 113808 on the 5-HT4 receptors can lead to various molecular and cellular effects. For example, it has been used to test some of the proposed therapeutic effects of selective 5-HT4 agonists, such as worsening the respiratory depression produced by opioid analgesic drugs, which is partly 5-HT4 mediated .

Future Directions

The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives with improved properties can be considered as future directions in this field .

Biochemical Analysis

Biochemical Properties

GR 113808 interacts with the 5-HT4 receptor, a type of serotonin receptor . It acts as a potent and highly selective antagonist, meaning it binds to the receptor and blocks its activation . This interaction with the 5-HT4 receptor is the primary biochemical reaction involving GR 113808 .

Cellular Effects

GR 113808 influences cell function by blocking the activation of the 5-HT4 receptor . This can impact various cellular processes, including cell signaling pathways and gene expression . For example, in the gastrointestinal tract, 5-HT4 receptors contribute to motility, secretion, vasodilation, and sensation . By blocking these receptors, GR 113808 can influence these processes .

Molecular Mechanism

The molecular mechanism of action of GR 113808 involves binding to the 5-HT4 receptor and preventing its activation . This can lead to changes in gene expression and cellular signaling pathways . The binding of GR 113808 to the 5-HT4 receptor is highly selective, meaning it primarily interacts with this receptor and not others .

Temporal Effects in Laboratory Settings

The effects of GR 113808 can change over time in laboratory settings . For example, in studies involving guinea pigs, GR 113808 was shown to behave as an antagonist of 5-HT-induced contraction, producing rightward displacements of the concentration-effect curve to 5-HT and a concentration-related depression of the maximum effect .

Dosage Effects in Animal Models

In animal models, the effects of GR 113808 can vary with different dosages . For instance, at a dose of 80 nmol/rat, GR 113808 significantly enhanced water intake in hypovolemic animals after 120 min as compared to hypovolemic animals receiving third ventricle injections .

Metabolic Pathways

The metabolic pathways involving GR 113808 primarily relate to its interaction with the 5-HT4 receptor

Transport and Distribution

Given its role as a 5-HT4 receptor antagonist, it is likely that it is transported to areas where these receptors are present, such as the gastrointestinal tract .

Subcellular Localization

Given its role as a 5-HT4 receptor antagonist, it is likely that it localizes to the cell membrane where these receptors are present .

properties

IUPAC Name |

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 1-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S/c1-21-13-17(16-5-3-4-6-18(16)21)19(23)26-14-15-7-10-22(11-8-15)12-9-20-27(2,24)25/h3-6,13,15,20H,7-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZPSIXKYJUTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162772 | |

| Record name | 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144625-51-4 | |

| Record name | [1-[2-[(Methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144625-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GR 113808 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GR-113808 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT350OYT3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.